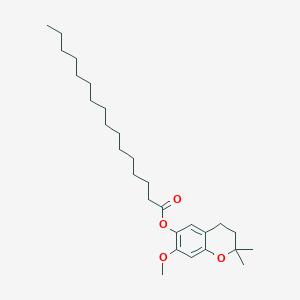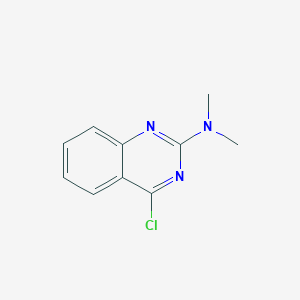
4-chloro-N,N-dimethylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethylquinazolin-2-amine is a heterocyclic compound with the molecular formula C10H10ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylquinazolin-2-amine typically involves the reaction of 4-chloroquinazoline with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N,N-dimethylquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Transesterification: It can react with alkanoic acids in transesterification reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
4-chloro-N,N-dimethylquinazolin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N,N-dimethylquinazolin-4-amine: Another quinazoline derivative with similar chemical properties.
4-chloro-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline: A related compound with additional functional groups.
Uniqueness
4-chloro-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
4-chloro-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3 |
Clave InChI |
WSLBXUUJVCFGJH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


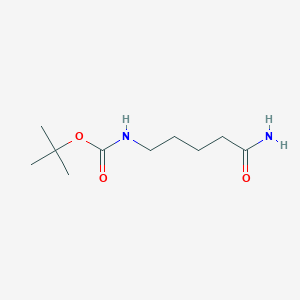
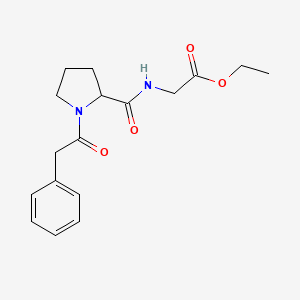
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
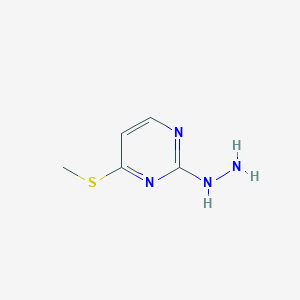
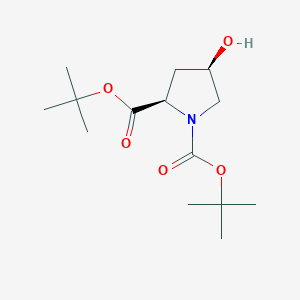
![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
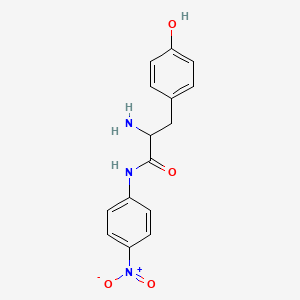
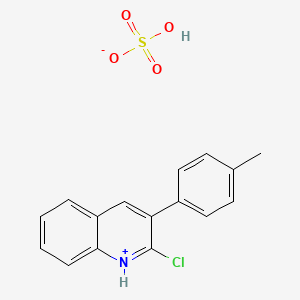
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)

